1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559114
InChI: InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester

CAS No.:

Cat. No.: VC16559114

Molecular Formula: C10H9N3O3

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester -

Specification

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
IUPAC Name methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3
Standard InChI Key IVNAIAOQQFFAML-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=CC(=NC=C2C=N1)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrazolo[4,3-c]pyridine scaffold, a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:

  • Acetyl group at position 1, enhancing electron-withdrawing effects.

  • Methyl ester at position 6, providing a reactive site for hydrolysis or transesterification .

The molecular formula is C11_{11}H11_{11}N3_{3}O3_{3}, with a molar mass of 233.23 g/mol. Spectroscopic data (IR, 1^1H NMR) confirm the presence of characteristic carbonyl stretches (C=O at 1,680–1,710 cm1^{-1}) and methyl proton signals (δ 2.5–3.5 ppm) .

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Condensation: Reacting dienamine intermediates with acetylating agents under reflux conditions (e.g., methanol/H2_2SO4_4) yields the acetylated pyrazolo-pyridine core .

  • Esterification: Carboxylic acid precursors are treated with methanol in the presence of catalytic sulfuric acid to form the methyl ester .

Table 1: Representative Synthetic Conditions

StepReagentsTemperatureYield
AcetylationAcetic anhydride, DMAP80°C72–88%
EsterificationMeOH, H2_2SO4_4Reflux70%

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4). Stability studies indicate degradation under alkaline conditions (t1/2_{1/2} = 3 h at pH 9) .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
LogP1.8HPLC
pKa4.2 (carboxylic acid)Potentiometry
Melting Point198–200°CDSC

Derivative Synthesis and Structure-Activity Relationships

Hydrazide Formation

Reaction with hydrazine hydrate produces the corresponding carbohydrazide, a precursor for antimicrobial agents. Substitution at the hydrazide nitrogen with aryl groups (e.g., phenyl, 4-nitrophenyl) enhances potency against Gram-negative pathogens .

Heterocyclic Hybrids

Fusing the pyrazolo-pyridine core with quinoline or pyrimidine rings via cyclocondensation improves anticancer activity (IC50_{50}: 2–10 µM against MCF-7 cells) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key building block for:

  • Antihypertensive agents: Via decarboxylation to amine derivatives.

  • Kinase inhibitors: Through Suzuki-Miyaura coupling at position 3 .

Material Science

Its rigid aromatic structure facilitates use in organic semiconductors, with a HOMO-LUMO gap of 3.2 eV measured by cyclic voltammetry .

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